

Technical Guide: Certificate of Analysis for 4-Chlorobenzene-d4-sulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorobenzene-d4-sulfonamide

Cat. No.: B564013

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to **4-Chlorobenzene-d4-sulfonamide**. While a specific Certificate of Analysis for the deuterated compound is not publicly available, this document compiles typical analytical data based on its non-deuterated analog, 4-Chlorobenzenesulfonamide, for which extensive data exists. The analytical methods described are readily adaptable for the deuterated compound.

Compound Information

Parameter	Value	Reference
Chemical Name	4-Chlorobenzene-d4-sulfonamide	N/A
CAS Number	544686-14-8	N/A
Molecular Formula	C ₆ H ₂ D ₄ ClNO ₂ S	N/A
Molecular Weight	195.68 g/mol	N/A
Structure	N/A	
Non-deuterated Analog:		
Chemical Name	4-Chlorobenzenesulfonamide	[1] [2]
CAS Number	98-64-6	[1] [3]
Molecular Formula	C ₆ H ₆ ClNO ₂ S	[1] [3]
Molecular Weight	191.64 g/mol	[1]

Physical and Chemical Properties

The following table summarizes the physical and chemical properties of 4-Chlorobenzenesulfonamide. These properties are expected to be very similar for the deuterated analog.

Property	Value	Reference
Appearance	White powder	[3]
Melting Point	140-148 °C	[3] [4] [5]
Boiling Point	316-342.2 °C	[3] [4]
Density	1.5 ± 0.1 g/cm ³	[4]
Solubility	Soluble in water.	[6]
LogP	0.84 - 1.34	[3] [4] [7]

Spectroscopic Data

The following tables present typical spectroscopic data for 4-Chlorobenzenesulfonamide. The data for **4-Chlorobenzene-d4-sulfonamide** will differ primarily in the mass spectrum (due to the increased mass) and potentially in the vibrational frequencies in the IR spectrum. The ¹H NMR will be significantly different due to the absence of protons on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Reference
¹ H NMR	DMSO-d ₆	7.49	s	-	[8]
	d	-	[8]		
	d	-	[8]		
		21.7, 122.9, 127.4, 129.5, 129.9, 130.9, 135.3, 135.7, 144.3			
¹³ C NMR	CDCl ₃		-	-	[9]

Infrared (IR) Spectroscopy

Technique	Wavenumber (cm ⁻¹)	Assignment	Reference
KBr Pellet	3397	N-H stretch	[9]
	3032	C-H stretch (aromatic)	[9]
	1609	C=C stretch (aromatic)	[9]
	1357, 1167	SO ₂ stretch (asymmetric and symmetric)	[9]

Mass Spectrometry (MS)

Ionization Mode	m/z	Interpretation	Reference
Electron Ionization (EI)	191	$[M]^+$ (Molecular ion for <chem>C6H6CINO2S</chem>)	[1]
	175	$[M - NH_2]^+$	[1]
	127	$[M - SO_2NH_2]^+$	[1]
	111	$[C_6H_4Cl]^+$	[1]
	75	$[C_6H_3]^+$	[1]

Experimental Protocols

The following are detailed methodologies for key analytical experiments for 4-Chlorobenzenesulfonamide, which can be adapted for **4-Chlorobenzene-d4-sulfonamide**.

High-Performance Liquid Chromatography (HPLC)

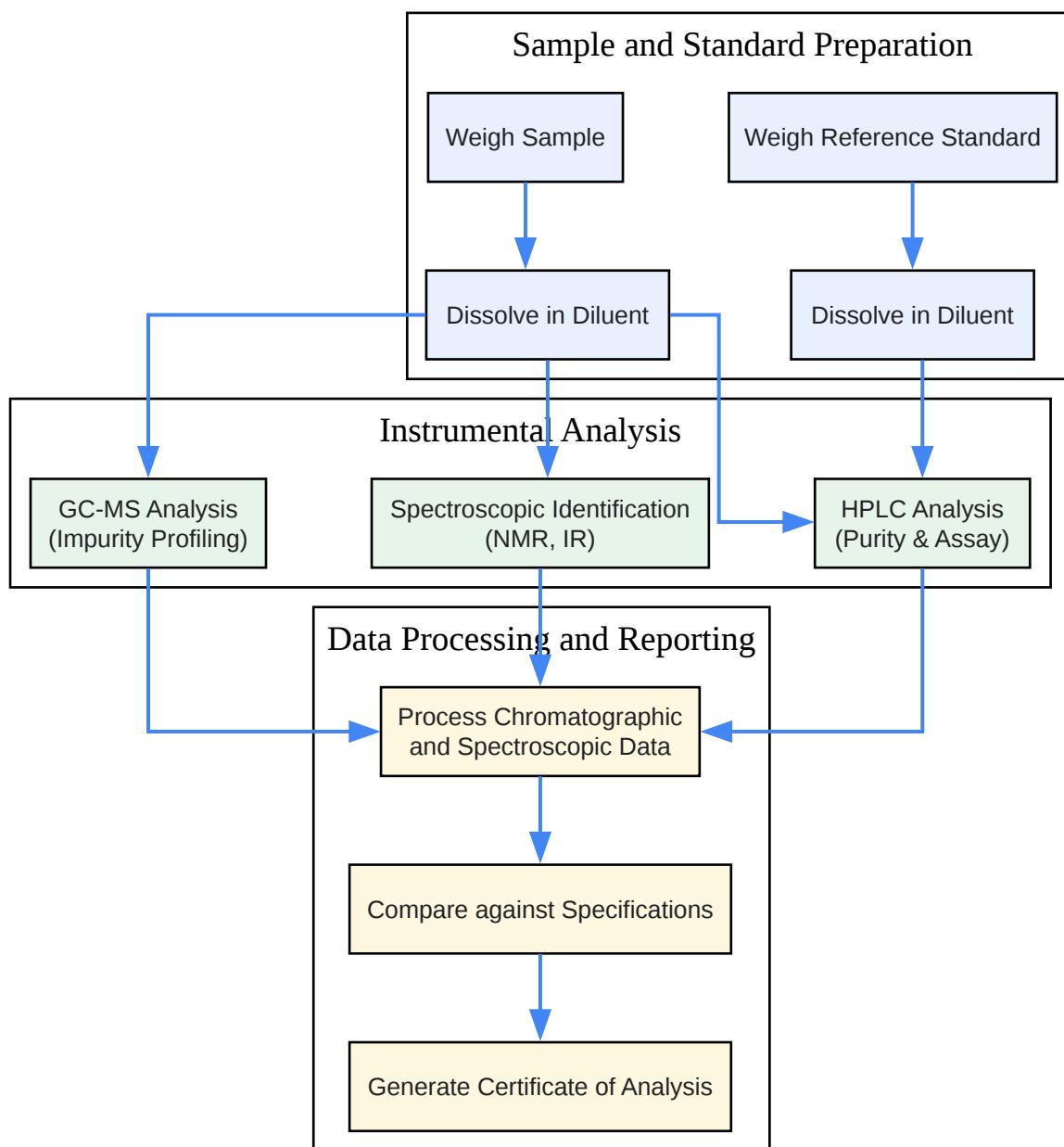
This method is suitable for determining the purity and quantifying 4-Chlorobenzenesulfonamide.[\[10\]](#)

- Instrumentation: HPLC system with a UV-visible or Photo-Diode Array (PDA) detector.[\[10\]](#)
- Column: YMC-Triart C8 (250 mm x 4.6 mm, 5 μ m particle size).[\[10\]](#)
- Mobile Phase: A gradient elution using a suitable mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.[\[10\]](#)
- Injection Volume: 5 μ L.[\[10\]](#)
- Column Temperature: 25 °C.[\[10\]](#)
- Detection Wavelength: 265 nm.[\[10\]](#)
- Run Time: Approximately 40 minutes.[\[10\]](#)

- Sample Preparation:
 - Diluent: Use HPLC grade water.[10]
 - Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to a known concentration (e.g., 500 µg/mL).[10]
 - Sample Solution: Accurately weigh and dissolve the sample in the diluent to a concentration within the linear range of the method.[10]
- Procedure:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
 - Inject a blank (diluent) to ensure no interfering peaks are present.
 - Inject a series of standard solutions of known concentrations to establish a calibration curve.
 - Inject the sample solution.
 - Quantify the analyte by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

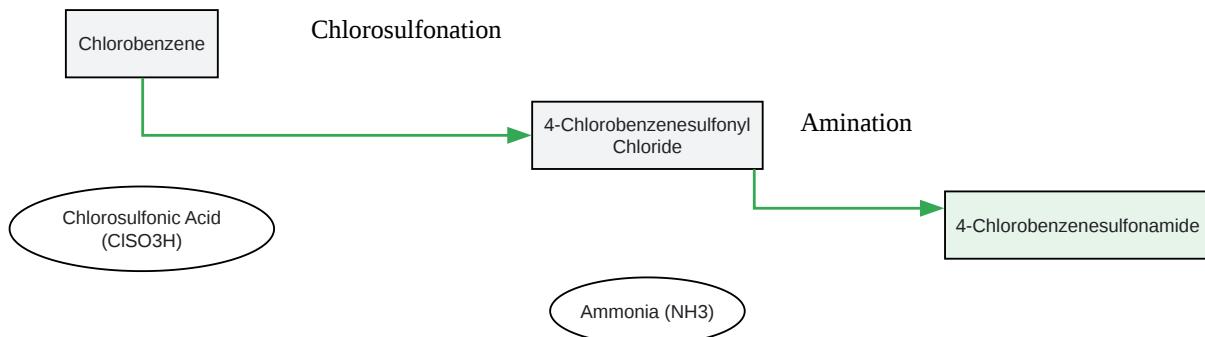
This method is suitable for the identification and quantification of volatile and semi-volatile impurities. A similar method has been used for the analysis of related sulfonamides.[6]


- Instrumentation: Gas chromatograph coupled to a mass spectrometer.[6]
- Column: A suitable capillary column for the analysis of polar compounds (e.g., a column with a polyethylene glycol stationary phase).
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Splitless or split injection.
- Temperature Program:

- Initial Temperature: e.g., 100 °C, hold for 1 minute.
- Ramp: Increase to 250 °C at a rate of 10 °C/min.
- Final Temperature: Hold at 250 °C for 5 minutes.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-400.
- Sample Preparation:
 - Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., dichloromethane).[\[6\]](#)
 - If necessary, derivatize the sample to improve its volatility and chromatographic behavior.
- Procedure:
 - Inject the prepared sample into the GC-MS system.
 - Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.
 - Quantify using an internal or external standard method.

Diagrams

Analytical Workflow


The following diagram illustrates a typical workflow for the quality control analysis of **4-Chlorobenzene-d4-sulfonamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical testing of **4-Chlorobenzene-d4-sulfonamide**.

Synthesis Pathway

The following diagram outlines the general synthesis of 4-Chlorobenzenesulfonamide, the precursor to the deuterated analog.

[Click to download full resolution via product page](#)

Caption: Synthesis of 4-Chlorobenzenesulfonamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-Chlorobenzenesulfonamide(98-64-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 4-Chlorobenzenesulfonamide | CAS#:98-64-6 | Chemsoc [chemsoc.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 4-Chlorobenzenesulfonamide(98-64-6) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]

- 10. tis.wu.ac.th [tis.wu.ac.th]
- To cite this document: BenchChem. [Technical Guide: Certificate of Analysis for 4-Chlorobenzene-d4-sulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564013#certificate-of-analysis-for-4-chlorobenzene-d4-sulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com